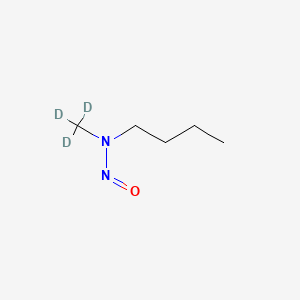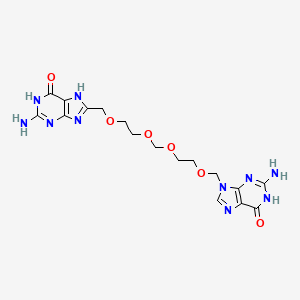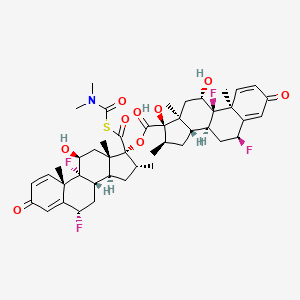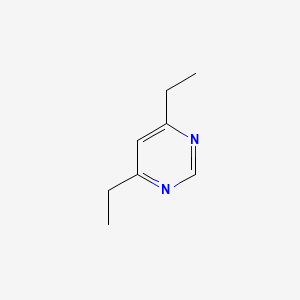
Nitrosomethyl-d(sup 3)-n-butylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Nitroso-N-methyl-4-aminobutyric Acid-d3 is a deuterated form of N-Nitroso-N-methyl-4-aminobutyric acid, a compound known for its presence as a nitrosamine impurity in certain pharmaceutical products. It is a tobacco-derived nitrosamino acid and is recognized as a potential human carcinogen . The compound has a molecular formula of C5H10N2O3 and a molecular weight of 146.14 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Nitroso-N-methyl-4-aminobutyric Acid-d3 typically involves the nitrosation of N-methyl-4-aminobutyric acid. This process can be carried out using nitrosating agents such as sodium nitrite in acidic conditions. The reaction is usually conducted at low temperatures to control the formation of by-products .
Industrial Production Methods
In industrial settings, the production of N-Nitroso-N-methyl-4-aminobutyric Acid-d3 may involve more sophisticated techniques such as high-resolution mass spectrometry (HRMS) to ensure the purity and quality of the compound. The use of liquid chromatography coupled with mass spectrometry (LC-MS) is common for the detection and quantification of nitrosamine impurities in pharmaceutical products .
Chemical Reactions Analysis
Types of Reactions
N-Nitroso-N-methyl-4-aminobutyric Acid-d3 undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidation products.
Reduction: The compound can be reduced to its corresponding amine.
Substitution: It can undergo nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Strong nucleophiles like sodium azide or potassium cyanide are typically employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso derivatives, while reduction can produce the corresponding amine .
Scientific Research Applications
N-Nitroso-N-methyl-4-aminobutyric Acid-d3 is used in various scientific research applications, including:
Mechanism of Action
The mechanism by which N-Nitroso-N-methyl-4-aminobutyric Acid-d3 exerts its effects involves its bioactivation to reactive intermediates. These intermediates interact with cellular targets, causing DNA damage and potentially leading to carcinogenesis. The process is catalyzed by cytochrome P450 enzymes, which convert the compound into alkyl diazonium ions and alkyl carbonium ions .
Comparison with Similar Compounds
Similar Compounds
- N-Nitrosodimethylamine (NDMA)
- N-Nitrosodiethylamine (NDEA)
- N-Nitrosodiisopropylamine (NDIPA)
- N-Nitrosodibutylamine (NDBA)
Uniqueness
N-Nitroso-N-methyl-4-aminobutyric Acid-d3 is unique due to its specific structure and the presence of deuterium atoms, which can be useful in certain analytical applications. Compared to other nitrosamines, it has distinct properties that make it valuable for research and quality control in the pharmaceutical industry .
Properties
CAS No. |
75016-36-3 |
|---|---|
Molecular Formula |
C5H12N2O |
Molecular Weight |
119.18 g/mol |
IUPAC Name |
N-butyl-N-(trideuteriomethyl)nitrous amide |
InChI |
InChI=1S/C5H12N2O/c1-3-4-5-7(2)6-8/h3-5H2,1-2H3/i2D3 |
InChI Key |
PKTSCJXWLVREKX-BMSJAHLVSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N(CCCC)N=O |
Canonical SMILES |
CCCCN(C)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-pyridin-4-yl-1H-pyrimido[1,2-a]benzimidazol-4-one](/img/structure/B13847312.png)
![Quinoline, 2-methoxy-3-[5-(2-methoxyethoxy)-1H-indol-2-yl]-](/img/structure/B13847316.png)






![tert-butyl N-[4-methyl-1-[(2R)-2-methyloxiran-2-yl]-1-oxopentan-2-yl]carbamate](/img/structure/B13847391.png)
